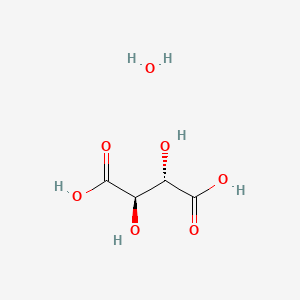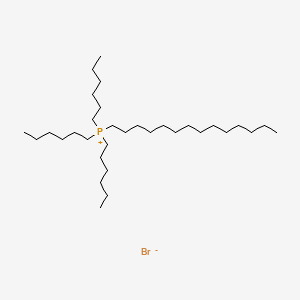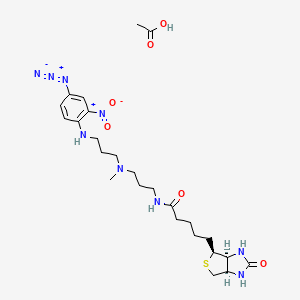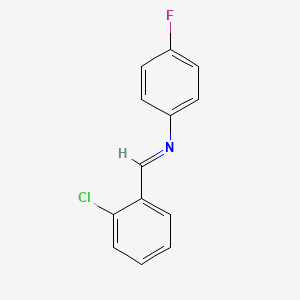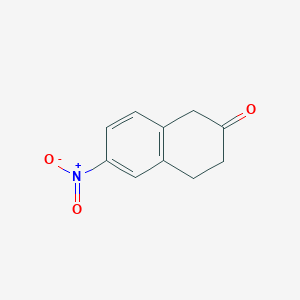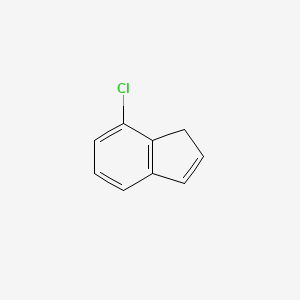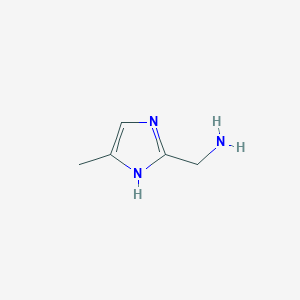
3,5-Dichlorophenylmagnesium bromide
Vue d'ensemble
Description
3,5-Dichlorophenylmagnesium bromide is a chemical compound with the molecular formula Cl2C6H3MgBr and a molecular weight of 250.20 . It is commonly used in laboratory settings and in the synthesis of various substances .
Molecular Structure Analysis
The molecular structure of 3,5-Dichlorophenylmagnesium bromide consists of a phenyl ring with two chlorine atoms and a magnesium bromide group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic data for accurate determination.Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it can be used in the preparation of non-alternant polycyclic hydrocarbon named indeno-benzophenalene . It can also act as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates .Physical And Chemical Properties Analysis
3,5-Dichlorophenylmagnesium bromide is a brown to black liquid with a density of 0.972 g/mL at 25 °C . It has a boiling point of 65 °C . It is highly flammable and is usually stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthesis of Non-Alternant Polycyclic Hydrocarbons
This compound is used in key synthetic steps for the preparation of non-alternant polycyclic hydrocarbons, such as indeno-benzophenalene . These hydrocarbons have potential applications in organic electronics due to their unique structural and electronic properties .
Preparation of Carboxylic Esters
It serves as a substrate in the synthesis of carboxylic esters by reacting with 2-methyl-4,6-pyrimidyl dicarbonates . Carboxylic esters have various applications, including as intermediates in pharmaceuticals and agrochemicals .
Safety and Hazards
Mécanisme D'action
Target of Action
3,5-Dichlorophenylmagnesium bromide is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of 3,5-Dichlorophenylmagnesium bromide are electrophilic carbon atoms present in carbonyl groups .
Mode of Action
The mode of action of 3,5-Dichlorophenylmagnesium bromide involves a nucleophilic attack on the electrophilic carbon atom of the carbonyl group . The carbon-magnesium bond in 3,5-Dichlorophenylmagnesium bromide is polar, with the carbon atom carrying a partial negative charge . This allows the carbon atom to act as a nucleophile, attacking the electrophilic carbon of the carbonyl group and forming a new carbon-carbon bond .
Biochemical Pathways
The use of 3,5-Dichlorophenylmagnesium bromide in the synthesis of carboxylic esters and aryl ketones affects the biochemical pathways of these compounds . For instance, it can be used in the synthesis of non-alternant polycyclic hydrocarbons . These compounds have applications in organic electronics and photonics .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .
Result of Action
The result of the action of 3,5-Dichlorophenylmagnesium bromide is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including carboxylic esters and aryl ketones .
Action Environment
The action of 3,5-Dichlorophenylmagnesium bromide is highly dependent on the reaction environment . It is typically used in anhydrous conditions, as it reacts violently with water . The reaction is usually carried out in an inert atmosphere to prevent oxidation . The temperature of the reaction can also influence the rate and outcome of the reaction .
Propriétés
IUPAC Name |
magnesium;1,3-dichlorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOUTRKHWIHCHT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1Cl)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



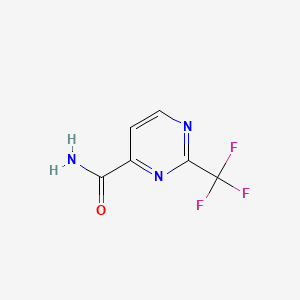
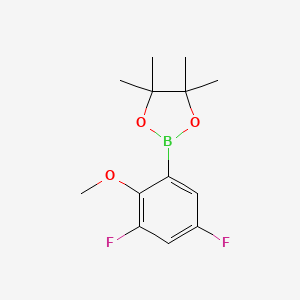
![2-([2,2':5',2''-Terthiophen]-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1591657.png)
